methyl 2-{[N-methyl-N-(2-naphthylsulfonyl)glycyl]amino}benzoate
Overview
Description
Methyl 2-{[N-methyl-N-(2-naphthylsulfonyl)glycyl]amino}benzoate is a useful research compound. Its molecular formula is C21H20N2O5S and its molecular weight is 412.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 412.10929292 g/mol and the complexity rating of the compound is 690. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Environmental Factors Affecting Herbicidal Activity
The compound "methyl 2-{[N-methyl-N-(2-naphthylsulfonyl)glycyl]amino}benzoate" has not been directly studied, but related compounds, such as DPX-A7881, demonstrate significant utility in agricultural chemistry. DPX-A7881, a sulfonylurea herbicide, has been investigated for its post-emergence broadleaf weed control in rapeseed crops. Research has shown that environmental factors such as temperature, relative humidity, soil moisture content, and irradiance levels do not significantly alter the herbicidal efficacy of DPX-A7881, highlighting its robustness under various agricultural conditions (Buchanan, Gillespie, & Swanton, 1990).
Molecular Structure and Antimicrobial Activity
Investigations into the molecular structure, vibrational analysis, and biological activities of similar compounds, such as methyl (2E)-2-{[N-(2-formylphenyl)-4-methyl benzene sulfonamido] methyl}-3-(naphthalen-1-yl) prop-2-enoate (MFMNPE), have been conducted using both experimental and computational approaches. These studies reveal insights into the electronic structure and provide a basis for understanding the antimicrobial activity against several microorganisms, showcasing the potential of these compounds in the development of new antimicrobial agents (Vetrivelan, 2019).
Properties
IUPAC Name |
methyl 2-[[2-[methyl(naphthalen-2-ylsulfonyl)amino]acetyl]amino]benzoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O5S/c1-23(14-20(24)22-19-10-6-5-9-18(19)21(25)28-2)29(26,27)17-12-11-15-7-3-4-8-16(15)13-17/h3-13H,14H2,1-2H3,(H,22,24) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIOZVKMUYPXJPZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)NC1=CC=CC=C1C(=O)OC)S(=O)(=O)C2=CC3=CC=CC=C3C=C2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
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